molecular formula C10H11N3S B12296559 2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile

Cat. No.: B12296559
M. Wt: 205.28 g/mol
InChI Key: JFRKEOMXCLRQAD-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is a heterocyclic compound that features a thiazole ring substituted with a tert-butyl group and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile typically involves the condensation of 4-tert-butylthiazole-2-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or malononitrile moiety.

    Substitution: Substituted malononitrile derivatives.

Scientific Research Applications

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it could interfere with cell proliferation pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is unique due to its combination of a tert-butyl group and a malononitrile moiety on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-(4-tert-butyl-5H-1,3-thiazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C10H11N3S/c1-10(2,3)8-6-14-9(13-8)7(4-11)5-12/h6H2,1-3H3

InChI Key

JFRKEOMXCLRQAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C#N)C#N)SC1

Origin of Product

United States

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